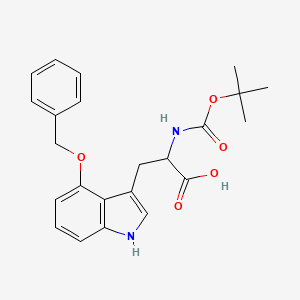

Boc-4-(benzyloxy)-DL-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-4-(benzyloxy)-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxy substituent on the indole ring. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(benzyloxy)-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by the introduction of the benzyloxy group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Benzyloxy Group: The indole ring of the Boc-protected tryptophan is then subjected to a benzyloxy substitution reaction using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent Boc-protected tryptophan.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Boc-protected tryptophan.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-4-(benzyloxy)-DL-tryptophan has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and peptide synthesis.

Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-4-(benzyloxy)-DL-tryptophan involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, while the benzyloxy group enhances solubility and stability. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Boc-tryptophan: Lacks the benzyloxy group, making it less soluble and stable.

Benzyloxy-tryptophan: Does not have the Boc protection, making it more reactive and less stable.

Uniqueness

Boc-4-(benzyloxy)-DL-tryptophan is unique due to the combination of the Boc protecting group and the benzyloxy substituent. This dual modification enhances its stability, solubility, and versatility in various applications compared to its similar compounds.

Biological Activity

Boc-4-(benzyloxy)-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for various bioactive compounds. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

This compound is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the introduction of a benzyloxy substituent at the 4-position of the indole ring. The basic synthetic route includes:

- Bromination of DL-tryptophan : This step introduces a bromine atom into the structure, which can later be substituted.

- Protection with Boc : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Substitution Reaction : The bromine can be replaced with a benzyloxy group through nucleophilic substitution.

This compound exhibits unique stability and reactivity due to the combination of the Boc protecting group and the benzyloxy substituent, making it valuable for further chemical transformations and biological applications.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Peptide Synthesis : The Boc group protects the amino functionality during peptide synthesis, allowing for selective incorporation into larger peptides or proteins.

- Transport Inhibition : Research has indicated that derivatives of tryptophan can act as inhibitors of specific amino acid transporters, such as LAT1 (SLC7A5), which is implicated in cancer cell metabolism. For instance, 5-benzyloxy-L-tryptophan showed significant inhibition (IC50 = 19 μM) against LAT1-mediated transport in colon carcinoma cells .

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Studies have shown that tryptophan derivatives can inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth. For example, compounds structurally similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Enzyme Inhibition

Research indicates that derivatives containing benzyloxy groups exhibit inhibitory effects on several enzymes involved in metabolic processes. For instance, compounds with similar structures have been evaluated for their inhibitory action against human monoamine oxidases (hMAOs), which are critical in regulating neurotransmitter levels . Such inhibition can have implications for treating neurodegenerative diseases.

Case Studies

-

Inhibition of LAT1 :

- A study evaluated various tryptophan derivatives for their ability to inhibit LAT1, revealing that modifications at specific positions on the indole ring significantly impact inhibitory potency. The 5-benzyloxy derivative exhibited notable activity, suggesting that similar modifications could enhance the therapeutic profile of this compound .

-

Anticancer Properties :

- Another investigation focused on the cytotoxic effects of tryptophan derivatives on cancer cell lines. The results indicated that certain derivatives could effectively reduce cell viability and inhibit migration in colorectal cancer cells, highlighting their potential as lead compounds in cancer therapy .

Data Summary

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | LAT1 Inhibition | 19 | L-type Amino Acid Transporter |

| This compound | Antitumor Activity (in vitro) | TBD | Various Cancer Cell Lines |

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

PGYZDLIGCGPFCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.